molecular formula C15H18O2 B13646520 2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid

2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13646520
M. Wt: 230.30 g/mol
InChI Key: SRJKMDJHDUFPEW-UHFFFAOYSA-N
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Description

2-(M-tolyl)spiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a tolyl group is attached to a spiro[33]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving suitable precursors such as cyclobutane derivatives.

    Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the tolyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The spirocyclic structure provides steric hindrance, influencing its reactivity and interaction with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane-2,6-dicarboxylic acid:

    Spiro[2.4]heptane: Features a cyclopropyl and cyclopentyl ring sharing one carbon.

Uniqueness

2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the tolyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-(3-methylphenyl)spiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C15H18O2/c1-11-4-2-5-12(8-11)15(13(16)17)9-14(10-15)6-3-7-14/h2,4-5,8H,3,6-7,9-10H2,1H3,(H,16,17)

InChI Key

SRJKMDJHDUFPEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CC3(C2)CCC3)C(=O)O

Origin of Product

United States

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